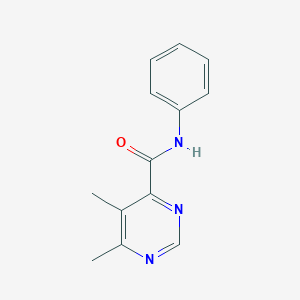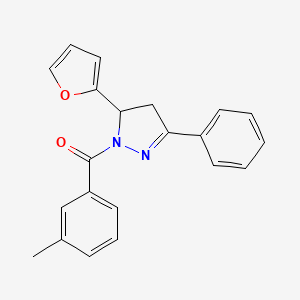![molecular formula C24H27N7O B2512068 6-(4-bencilpiperazin-1-il)-N-(3-metoxifenil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 878064-00-7](/img/structure/B2512068.png)
6-(4-bencilpiperazin-1-il)-N-(3-metoxifenil)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedad Anxiolítica
Este compuesto ha sido estudiado por sus propiedades ansiolíticas (antiansiedad) . Actúa como un antagonista del receptor 5-HT3, lo que significa que bloquea la acción de la serotonina, un neurotransmisor involucrado en la ansiedad . En un estudio, se encontró que exhibía efectos ansiolíticos en varios paradigmas de ansiedad en ratones tratados con lipopolisacárido .
Modulación de la Transmisión Serotoninérgica
El compuesto puede desempeñar un papel en la modulación de la transmisión serotoninérgica . La transmisión serotoninérgica es un proceso que involucra la liberación de serotonina de las células nerviosas, y juega un papel crucial en la regulación del estado de ánimo, la ansiedad y la depresión .
Posible Tratamiento para Trastornos Psiquiátricos
Debido a su papel como antagonista del receptor 5-HT3, este compuesto podría utilizarse potencialmente en el manejo de trastornos psiquiátricos como la depresión y la ansiedad .
Evaluación Neurofarmacológica
El compuesto ha sido evaluado por sus propiedades neurofarmacológicas . La neurofarmacología es el estudio de cómo los fármacos afectan la función celular en el sistema nervioso, y la interacción de este compuesto con el receptor 5-HT3 podría convertirlo en un tema de interés en este campo .
Química Bioorgánica y Medicinal
El compuesto ha sido estudiado en el campo de la química bioorgánica y medicinal . Su estructura compleja e interacciones con varios receptores lo convierten en un tema de interés en el desarrollo de nuevos medicamentos .
Mecanismo De Acción
Target of Action
The primary target of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .
Mode of Action
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an antagonist at the 5-HT3 receptor . This means that it binds to the receptor and blocks its activation by serotonin. This modulation of serotonergic transmission is believed to contribute to its anxiolytic properties .
Biochemical Pathways
By blocking the 5-HT3 receptor, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interferes with the normal function of the serotonin system . This can affect various biochemical pathways and processes, including those involved in mood regulation and the response to stress .
Pharmacokinetics
It has been noted that the compound exhibits good log p (308) and pA2 (75) values . These values suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The action of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 5-HT3 receptor can result in anxiolytic-like effects . For example, in a study using a lipopolysaccharide-induced anxiety model in mice, treatment with this compound reversed anxiety-like symptoms and significantly affected behavioral parameters such as open arm entries and time spent in open arms in an elevated plus maze . It also increased the levels of serotonin in the mice’s brain .
Action Environment
The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound
Análisis Bioquímico
Biochemical Properties
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and receptor binding. This compound has been shown to interact with several enzymes and proteins, including cyclic GMP-AMP synthase and acetylcholinesterase . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cyclic GMP-AMP synthase can modulate the synthesis of cyclic GMP-AMP, a crucial secondary messenger in immune response pathways .
Cellular Effects
The effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and impacting mood and anxiety-related behaviors . Additionally, it has been observed to affect kinase activity, which plays a pivotal role in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the binding pockets of target enzymes and receptors, facilitating either inhibition or activation. For example, its binding to acetylcholinesterase involves interactions with both the catalytic active site and the peripheral binding site, leading to inhibition of the enzyme’s activity . This inhibition can result in increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cellular processes. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of enzyme activity and receptor signaling .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with dosage. Low to moderate doses have been associated with therapeutic benefits, such as anxiolytic and antidepressant effects . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
The metabolic pathways involving 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the concentrations of key metabolites involved in neurotransmission and cellular signaling .
Transport and Distribution
The transport and distribution of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have demonstrated that the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its presence in the nucleus suggests potential interactions with nuclear receptors and transcription factors, influencing gene expression and cellular responses .
Propiedades
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJSXIJDDMZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)




![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)



![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

